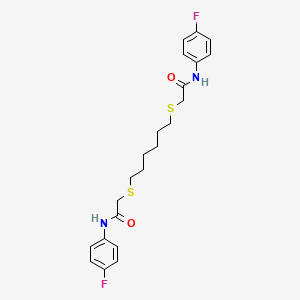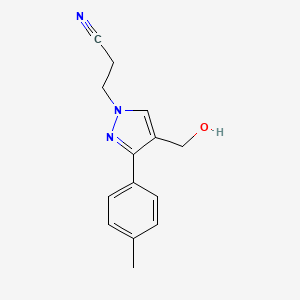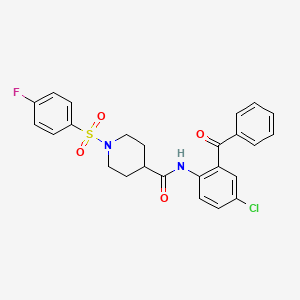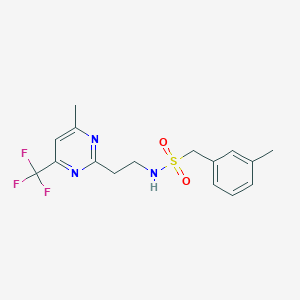![molecular formula C10H19NO2 B2871360 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol CAS No. 55307-76-1](/img/structure/B2871360.png)
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is characterized by the presence of a morpholine ring attached to a cyclopentanol structure. This compound is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol typically involves the reaction of morpholine with cyclopentanone under specific conditions. The process can be summarized as follows:
Starting Materials: Morpholine and cyclopentanone.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Mecanismo De Acción
The mechanism of action of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(Piperidin-4-yl)methyl]cyclopentan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1-[(Pyrrolidin-4-yl)methyl]cyclopentan-1-ol: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10(3-1-2-4-10)9-11-5-7-13-8-6-11/h12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHZXTSBRKOVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)

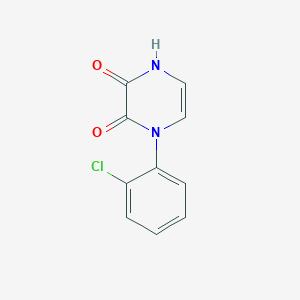
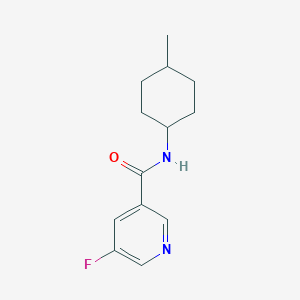
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)
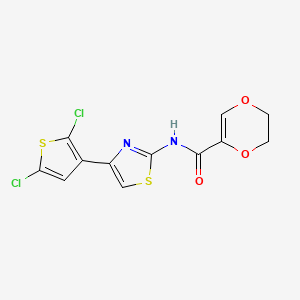

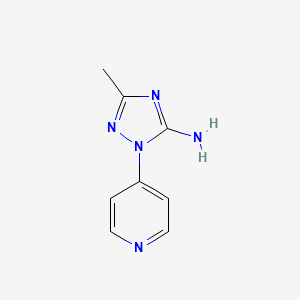
![3-{[4-(Dimethylamino)phenyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B2871291.png)
